1'-[(2,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]
Overview
Description
1’-[(2,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the trimethoxyphenyl group and the spiro linkage to an indene-piperidine framework contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[(2,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2,4,5-trimethoxybenzaldehyde with an appropriate indene derivative, followed by cyclization and spiro formation with piperidine. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of catalysts, solvents, and reaction parameters is crucial to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1’-[(2,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1’-[(2,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1’-[(2,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the spiro structure may influence the compound’s binding affinity and selectivity. These interactions can modulate various cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(2,4,5-Trimethoxyphenyl)methyl]piperidine: Shares the trimethoxyphenyl group but lacks the spiro linkage, resulting in different chemical and biological properties.
Spiro[indene-1,4’-piperidine]: Contains the spiro linkage but lacks the trimethoxyphenyl group, leading to variations in reactivity and applications.
Uniqueness
1’-[(2,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] is unique due to the combination of the trimethoxyphenyl group and the spiro linkage, which imparts distinct chemical properties and potential applications. This dual functionality allows for versatile reactivity and interactions, making it a valuable compound for various scientific and industrial purposes.
Properties
IUPAC Name |
1'-[(2,4,5-trimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-25-20-15-22(27-3)21(26-2)14-18(20)16-24-12-10-23(11-13-24)9-8-17-6-4-5-7-19(17)23/h4-9,14-15H,10-13,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPGSHSZVAUYET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCC3(CC2)C=CC4=CC=CC=C34)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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